methyl 6-ethynyl-1H-indole-2-carboxylate
Description
Structure
3D Structure
Properties
CAS No. |
2694721-91-8 |
|---|---|
Molecular Formula |
C12H9NO2 |
Molecular Weight |
199.20 g/mol |
IUPAC Name |
methyl 6-ethynyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H9NO2/c1-3-8-4-5-9-7-11(12(14)15-2)13-10(9)6-8/h1,4-7,13H,2H3 |
InChI Key |
DXKKTVYYKUELQW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=C2)C#C |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl 6 Ethynyl 1h Indole 2 Carboxylate
Precursor Synthesis and Functionalization Strategies
The synthesis of methyl 6-ethynyl-1H-indole-2-carboxylate can be approached through two primary strategies: building the indole (B1671886) core from a pre-functionalized precursor or by late-stage functionalization of an existing indole ring.
The late-stage functionalization approach is often more practical. This strategy involves the synthesis of a halogenated indole intermediate, typically methyl 6-bromo- or 6-iodo-1H-indole-2-carboxylate. This precursor can be synthesized through established indole syntheses, such as the Fischer or Reissert methods, starting from a correspondingly halogenated aniline (B41778) or nitrotoluene. Once the halogenated indole-2-carboxylate (B1230498) is secured, the ethynyl (B1212043) group is introduced in a final step, most commonly via a Sonogashira cross-coupling reaction with a suitable acetylene (B1199291) source, like trimethylsilylacetylene, followed by deprotection.
Arenesulfonyl indoles can also serve as effective precursors for functionalization. These compounds, bearing a good leaving group, can generate vinylogous imine intermediates under basic conditions, which can then react with various nucleophiles to yield C-3 substituted indole derivatives. nih.gov While this highlights C-3 functionalization, the principle of using activated precursors is a key strategy in indole chemistry. nih.gov
A chemoenzymatic approach offers an alternative route to precursor synthesis. By using engineered enzymes like tryptophan synthase, various substituted tryptophans can be generated, which are precursors to indole-containing acyloins and other derivatives. nih.gov This method allows for the creation of a diverse range of indole-3-pyruvate derivatives, demonstrating the potential for biocatalysis in generating functionalized indole precursors. nih.gov
Table 1: Representative Late-Stage Functionalization via Sonogashira Coupling
| Entry | Halogenated Indole | Alkyne Partner | Catalyst System | Base | Solvent | Yield |
| 1 | Methyl 6-bromo-1H-indole-2-carboxylate | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | High |
| 2 | Methyl 6-iodo-1H-indole-2-carboxylate | Ethynyltrimethylsilane | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NEt | DMF | High |
This table is a representative example based on standard Sonogashira coupling conditions applied to similar substrates.
Direct Indole Annulation Approaches
Direct annulation methods construct the indole ring system in a manner that incorporates the required substituents from the outset. These approaches are often more atom-economical and can provide access to complex indole structures in fewer steps.
Transition Metal-Catalyzed Cyclization Reactions
Transition metal catalysis is a cornerstone of modern indole synthesis, enabling the efficient formation of the bicyclic ring system through various cyclization pathways.
Palladium-catalyzed reactions are highly effective for synthesizing and functionalizing indoles. acs.org One powerful strategy involves the intramolecular C-H amination of substituted anilines. nih.gov For the target molecule, a conceivable route would start with a precursor like a suitably substituted 2-alkenyl- or 2-alkynyl aniline. Palladium catalysis facilitates the cyclization to form the indole core. The Larock indole synthesis, for example, involves the palladium-catalyzed annulation of a 2-haloaniline with a disubstituted alkyne, which could be adapted to produce the desired indole-2-carboxylate structure. youtube.com
Recent advances have also focused on the N-functionalization of indoles using palladium-catalyzed aza-Wacker reactions, which demonstrates the versatility of palladium in activating different positions of the indole nucleus under oxidative conditions. nih.gov While this specific reaction functionalizes the nitrogen, it underscores the broad utility of palladium catalysis in indole chemistry. nih.gov
Gold and indium catalysts have emerged as powerful tools for alkyne activation, making them ideal for synthesizing indoles from alkynyl-substituted anilines. acs.org Gold catalysts, in particular, can trigger a cascade cyclization of aniline derivatives that possess a conjugated diyne moiety. nih.gov This process typically involves a 5-endo-dig cyclization to form the indole ring. nih.gov A similar strategy using an appropriately substituted o-alkynyl aniline could be employed to forge the this compound skeleton. Gold-catalyzed reactions of alkynyl-indoles are also effective for the stereoselective construction of fused indolines. acs.org
Indium(III) catalysts offer a less expensive, environmentally friendly alternative to gold or platinum for alkyne activation. acs.org Indium(III) chloride can effectively catalyze the intramolecular cyclization of homopropargyl azides to yield pyrroles and can be extended to the synthesis of benzo[g]indoles from azido-diynes. acs.org This methodology proceeds through a 5-endo-dig alkyne hydroamination followed by a 6-endo-dig hydroarylation. acs.org Another approach involves a bifunctional indium(III) catalyst that acts as both a π-Lewis acid to activate an alkyne and a σ-Lewis acid, enabling [5+2] cycloadditions to form cyclohepta[b]indoles. nih.govfigshare.com These methods highlight the potential of indium to catalyze the requisite C-N and C-C bond formations for indole synthesis. acs.org
Table 2: Comparison of Gold and Indium Catalysis in Annulation Reactions
| Catalyst Type | Typical Precursor | Key Transformation | Advantage | Reference |
| Gold(I/III) | o-Alkynyl aniline derivatives | 5-endo-dig cyclization | High efficiency, mild conditions, stereoselectivity | nih.gov, acs.org |
| Indium(III) | Homopropargyl azides, 1,5-enynes | Hydroamination/Hydroarylation cascade | Lower cost, atom-economical | acs.org, acs.org |
Cyclization through Allenyl Ester Intermediates
A novel and efficient protocol for preparing methyl indole-2-acetates, a structure closely related to the target carboxylate, proceeds through an allenyl ester intermediate. researchgate.net In this method, a precursor aniline containing a dimethyl malonate group is treated to form an allenyl ester. researchgate.net This intermediate then undergoes a sodium cyanide-mediated cyclization at room temperature to afford the indole core in high yield. researchgate.net The strategy has been successfully applied in the total synthesis of the monoterpenoid indole alkaloid geissoschizoline, demonstrating its utility. researchgate.net The mild conditions and broad substrate scope suggest this method could be adapted for the synthesis of this compound by starting with a 4-ethynylaniline (B84093) derivative.
Condensation Reactions Utilizing Nitroacetic Esters
A classic and operationally simple one-step method for synthesizing indole-2-carboxylates involves the condensation of 2-dimethylaminobenzaldehydes with nitroacetic acid esters. researchgate.net To synthesize the target molecule, one would start with a precursor such as 4-ethynyl-2-dimethylaminobenzaldehyde. The condensation with an ester of nitroacetic acid, such as methyl nitroacetate, would directly yield this compound. This reaction provides a straightforward and convergent route to the desired product scaffold. researchgate.net
Another foundational method is the Reissert indole synthesis, which involves the condensation of o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a strong base to form an o-nitrophenylpyruvic acid ester. orgsyn.org Subsequent reductive cyclization using agents like zinc in acetic acid or catalytic hydrogenation yields the indole-2-carboxylate core. orgsyn.org By starting with 4-ethynyl-2-nitrotoluene, this method could be readily adapted to produce the target compound.
Table 3: Substrate Scope for Indole-2-carboxylate Synthesis via Nitroacetic Ester Condensation
| Aldehyde Substituent | Nitroacetate Ester | Yield (%) | Reference |
| H | Ethyl | 59 | researchgate.net |
| 4-Me | Ethyl | 45 | researchgate.net |
| 4-Cl | Ethyl | 53 | researchgate.net |
| 4-F | Ethyl | 52 | researchgate.net |
| 5-OMe | Ethyl | 22 | researchgate.net |
Data adapted from a study on the synthesis of various indole-2-carboxylates, demonstrating the feasibility of using substituted benzaldehydes. researchgate.net
Installation of the Ethynyl Moiety at the C6 Position
The Sonogashira coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, is particularly well-suited for the ethynylation of the indole C6 position. wikipedia.orglibretexts.orgorganic-chemistry.org
The general approach involves the coupling of a 6-halo-1H-indole-2-carboxylate derivative, such as methyl 6-bromo-1H-indole-2-carboxylate, with a suitable terminal alkyne. Trimethylsilylacetylene is a frequently used alkyne source due to its convenient liquid form and the protective nature of the trimethylsilyl (B98337) (TMS) group, which prevents unwanted side reactions. wikipedia.org The TMS group can be readily removed under mild conditions to yield the terminal alkyne.
Key features of the Sonogashira coupling include:
Mild Reaction Conditions: The reaction is typically carried out at room temperature, making it compatible with a wide range of functional groups. wikipedia.org
Catalyst System: A combination of a palladium(0) catalyst and a copper(I) co-catalyst is standard. libretexts.org
Base: An amine base, such as triethylamine (B128534) or diethylamine, is used to neutralize the hydrogen halide byproduct. wikipedia.org
Recent advancements have led to the development of copper-free Sonogashira protocols, which can be advantageous in certain contexts to avoid potential issues associated with copper catalysis. organic-chemistry.org
A typical reaction scheme for the Sonogashira coupling to introduce the ethynyl group at the C6 position is as follows:
Scheme 1: Sonogashira Coupling for the Synthesis of this compound
(Starting Material: Methyl 6-bromo-1H-indole-2-carboxylate)
+
(Reagent: Trimethylsilylacetylene)
|
v [Pd catalyst, Cu(I) co-catalyst, Base]
(Intermediate: Methyl 6-((trimethylsilyl)ethynyl)-1H-indole-2-carboxylate)
|
v [Deprotection (e.g., TBAF)]
(Final Product: this compound)
While Sonogashira coupling is a mainstay, alternative methods for introducing the ethynyl group are continuously being explored. These protocols may offer advantages in terms of substrate scope, functional group tolerance, or avoidance of transition metal catalysts.
One such approach could involve the use of hypervalent iodine reagents, which are known to mediate a variety of transformations, including alkynylations. Another potential strategy is the direct C-H functionalization of the indole C6 position. However, achieving high regioselectivity at the C6 position through direct C-H activation is a significant challenge due to the electronic properties of the indole ring. frontiersin.org Directing groups are often necessary to achieve the desired regioselectivity for C6 functionalization. nih.govacs.orgresearchgate.net
Esterification Strategies for the Carboxylate Group
The esterification of the 1H-indole-2-carboxylic acid is a crucial step in the synthesis of the target molecule. Several methods can be employed for this transformation.
A common and effective method involves the reaction of 1H-indole-2-carboxylic acid with thionyl chloride to form the acyl chloride intermediate, which is then reacted with methanol (B129727) to yield the methyl ester. nih.gov This method is often high-yielding. nih.gov For instance, a modified procedure starting from indole-2-carboxylic acid and reacting it with thionyl chloride followed by absolute ethanol (B145695) resulted in a 93% yield of ethyl 1H-indole-2-carboxylate. nih.gov
Another approach is Fischer esterification, where the carboxylic acid is heated with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid. nih.gov
Microwave-assisted synthesis in the presence of ionic liquids has also been reported as an efficient and green method for the preparation of indole-2-carboxylic acid esters, offering high yields and short reaction times. researchgate.net
| Esterification Method | Reagents | Key Features |
| Acyl Chloride Formation | Thionyl chloride, Methanol | High yielding, proceeds through a reactive intermediate. nih.gov |
| Fischer Esterification | Methanol, Strong acid catalyst (e.g., H₂SO₄) | Equilibrium-driven reaction, requires excess alcohol. nih.gov |
| Microwave-assisted | Methanol, Ionic liquid | Rapid, environmentally friendly, high yields. researchgate.net |
Considerations for Regioselectivity and Stereochemical Control in Synthetic Pathways
Achieving regioselectivity is a central challenge in the synthesis of substituted indoles. frontiersin.org The inherent nucleophilicity of the indole ring favors electrophilic substitution at the C3 position. Functionalization at the C6 position, which is part of the benzene (B151609) ring portion of the indole, is less favorable and often requires specific strategies. frontiersin.orgnih.gov
The use of directing groups attached to the indole nitrogen is a common strategy to control the position of functionalization. nih.govacs.orgresearchgate.net For C6-alkylation, an ancillary ester directing group at the C3 position has been shown to be effective. acs.orgkcl.ac.uk
In the context of synthesizing this compound, the Sonogashira coupling of a pre-functionalized 6-haloindole is a highly regioselective approach. The position of the ethynyl group is determined by the position of the halogen on the starting indole.
Stereochemical control is not a primary concern for the synthesis of this compound itself, as it does not possess any stereocenters. However, if this molecule were to be used in subsequent reactions that introduce chiral centers, the stereochemical outcome of those reactions would need to be carefully considered.
Sustainable and Green Chemistry Aspects in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of indole derivatives to minimize environmental impact. nih.govtandfonline.comresearchgate.net This includes the use of greener solvents, catalysts, and energy sources. nih.govresearchgate.nettandfonline.com
Key green chemistry considerations for the synthesis of this compound include:
Catalysis: The use of highly efficient and recyclable catalysts is a key aspect of green chemistry. While palladium catalysts are highly effective for Sonogashira couplings, efforts are being made to develop more sustainable catalyst systems, including those based on more abundant metals or nanoparticle catalysts. wikipedia.org
Solvents: Traditional organic solvents can be replaced with greener alternatives such as water, ionic liquids, or deep eutectic solvents. nih.govtandfonline.com Microwave-assisted organic synthesis, often in conjunction with green solvents, can significantly reduce reaction times and energy consumption. researchgate.nettandfonline.comresearchgate.nettandfonline.com
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Direct C-H functionalization, when feasible, is a highly atom-economical approach as it avoids the pre-functionalization steps required in traditional cross-coupling reactions. frontiersin.org
For example, the use of microwave irradiation for the synthesis of indole-2-carboxylic acid esters in an ionic liquid represents a greener alternative to conventional heating methods. researchgate.net
Chemical Reactivity and Strategic Derivatization of Methyl 6 Ethynyl 1h Indole 2 Carboxylate
Reactions at the Ethynyl (B1212043) Group
The terminal alkyne at the C-6 position of the indole (B1671886) ring is a key site for various coupling and addition reactions, enabling the introduction of diverse substituents and the formation of new carbon-carbon and carbon-heteroatom bonds.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) (Click Chemistry)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. nih.gov This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide (B81097). rsc.orgnih.gov The CuAAC reaction is known for its high efficiency, mild reaction conditions, and broad substrate scope, making it a cornerstone of medicinal chemistry, bioconjugation, and materials science. rsc.orgnih.gov
The general transformation can be represented as follows:

Scheme 1: General representation of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
The mechanism of the CuAAC reaction has been a subject of extensive research, with a consensus emerging around a multi-step process involving copper(I) acetylide intermediates. rsc.orgnih.gov While the precise nature of the catalytically active species can be complex and may involve mono- or dinuclear copper complexes, the fundamental steps are well-established. nih.govbeilstein-journals.org
The catalytic cycle is generally understood to proceed through the following key steps:
Formation of a Copper(I) Acetylide: The reaction initiates with the coordination of the copper(I) catalyst to the terminal alkyne of the indole substrate, followed by deprotonation to form a copper(I) acetylide species. acs.org This step significantly increases the nucleophilicity of the alkyne.
Coordination of the Azide: The azide then coordinates to the copper center. acs.org
Cyclization: A subsequent cyclization step occurs, leading to a six-membered copper-containing intermediate. acs.org
Rearrangement and Protonolysis: This intermediate rearranges to form the triazolyl-copper species, which upon protonolysis, releases the 1,4-disubstituted triazole product and regenerates the active copper(I) catalyst. acs.org
The use of various copper sources, such as Cu(I) salts (e.g., CuI, CuBr) or in situ reduction of Cu(II) salts (e.g., CuSO₄ with a reducing agent like sodium ascorbate), can influence the reaction's efficiency. nih.gov The choice of ligands, such as N-heterocyclic carbenes (NHCs), can also modulate the catalyst's activity and stability. nih.gov Mechanistic studies have also highlighted the potential for the reaction to be inhibited by certain ions, like iodide, which can form stable polynuclear copper acetylide complexes, thereby sequestering the catalyst. nih.gov
While CuAAC is highly efficient, the potential for copper cytotoxicity in biological applications has driven the exploration of catalyst-free alternatives. One such notable variant is the amino-yne "click" reaction. This reaction occurs between an amine and an electron-deficient alkyne, such as a propiolate, without the need for a metal catalyst. mdpi.com The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the terminal carbon of the activated alkyne, leading to the formation of a β-enamine. mdpi.com
This catalyst-free approach offers several advantages, including simplified purification and enhanced biocompatibility. mdpi.com While the ethynyl group of methyl 6-ethynyl-1H-indole-2-carboxylate itself is not sufficiently electron-deficient for a spontaneous reaction with amines, derivatization to an ynone or a related electron-withdrawing group could enable its participation in such catalyst-free cycloadditions.
Sonogashira Cross-Coupling for C-C Bond Formation
The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This palladium-catalyzed, copper-co-catalyzed cross-coupling reaction is widely used in organic synthesis due to its reliability and tolerance of various functional groups. wikipedia.orgorganic-chemistry.org
For this compound, the Sonogashira coupling provides a direct route to introduce aryl or vinyl substituents at the 6-position of the indole ring. The general reaction is as follows:

Scheme 2: Sonogashira cross-coupling reaction with this compound.
The reaction is typically carried out under mild, basic conditions, often using an amine base like triethylamine (B128534), which also serves as the solvent. wikipedia.org The catalytic system usually consists of a palladium(0) complex and a copper(I) salt, such as cuprous iodide. organic-chemistry.org The mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium cycle facilitates the oxidative addition of the aryl/vinyl halide and subsequent reductive elimination of the final product, while the copper cycle is responsible for the formation of the reactive copper(I) acetylide. wikipedia.org
Recent advancements have also led to the development of copper-free Sonogashira protocols, which can be advantageous in certain contexts to avoid potential side reactions or copper contamination. organic-chemistry.org
Hydrometallation and Related Additions
The ethynyl group of this compound is also susceptible to hydrometallation reactions, where a metal-hydride bond adds across the carbon-carbon triple bond. This process generates a vinyl-metal species, which can then be quenched or used in subsequent cross-coupling reactions to introduce further diversity.
Common hydrometallation reagents include hydroboranes (hydroboration), hydrosilanes (hydrosilylation), and hydrostannanes (hydrostannylation). The regioselectivity and stereoselectivity of these additions are often controlled by the choice of catalyst and reaction conditions. For instance, hydroboration followed by oxidation can lead to the formation of aldehydes or ketones, while hydrosilylation can introduce a vinylsilane moiety that is a versatile synthetic handle.
Transformations of the Carboxylate Ester Functionality
The methyl ester at the C-2 position of the indole ring offers another site for chemical modification, providing access to a range of important derivatives.
One of the most fundamental transformations is the hydrolysis of the ester to the corresponding carboxylic acid. This is typically achieved under basic conditions, for example, by treatment with sodium hydroxide (B78521) in methanol (B129727), followed by acidification. rjpbcs.com The resulting indole-2-carboxylic acid is a valuable intermediate itself. orgsyn.org
The carboxylic acid can then be converted into a variety of other functional groups. For instance, it can be coupled with amines to form amides, a common linkage in many biologically active molecules. This transformation is usually facilitated by standard peptide coupling reagents. Furthermore, the carboxylic acid can be reduced to the corresponding primary alcohol, indole-2-methanol, using a strong reducing agent like lithium aluminum hydride. orgsyn.org This alcohol can be further oxidized to indole-2-carboxaldehyde. orgsyn.org
The ester can also be directly converted to an amide through aminolysis, or to a hydrazide by reaction with hydrazine (B178648). These derivatives serve as precursors for the synthesis of more complex heterocyclic systems. mdpi.com
| Reaction Type | Functional Group Targeted | Reagents/Conditions | Product Type |
|---|---|---|---|
| CuAAC (Click Chemistry) | Ethynyl | Azide, Cu(I) catalyst (e.g., CuSO₄/Na Ascorbate) | 1,2,3-Triazole |
| Sonogashira Coupling | Ethynyl | Aryl/Vinyl Halide, Pd(0) catalyst, Cu(I) co-catalyst, Base | Aryl/Vinyl-substituted Alkyne |
| Ester Hydrolysis | Carboxylate Ester | Base (e.g., NaOH), then Acid | Carboxylic Acid |
| Reduction | Carboxylate Ester | LiAlH₄ | Primary Alcohol |
| Amide Formation | Carboxylic Acid (from ester hydrolysis) | Amine, Coupling Agent | Amide |
Hydrolysis to Indole-2-carboxylic Acid Derivatives
The methyl ester at the C2 position of this compound can be readily hydrolyzed to its corresponding carboxylic acid, 6-ethynyl-1H-indole-2-carboxylic acid. This transformation is a fundamental step in many synthetic pathways, as the resulting carboxylic acid is a key intermediate for various subsequent reactions, most notably amide bond formation.
The hydrolysis is typically carried out under basic conditions, a process also known as saponification. masterorganicchemistry.com This reaction proceeds via a nucleophilic acyl substitution mechanism where a hydroxide ion (from a base like sodium hydroxide or lithium hydroxide) attacks the electrophilic carbonyl carbon of the ester. masterorganicchemistry.com This forms a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) ion as the leaving group to yield a carboxylate salt. masterorganicchemistry.comlibretexts.org A final acidic workup step is required to protonate the carboxylate and furnish the neutral carboxylic acid. masterorganicchemistry.com
Common conditions for this hydrolysis involve treating the ester with a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of solvents like dimethoxyethane (DME) and water or ethanol (B145695) and water. clockss.orgorgsyn.org The reaction progress can be monitored until the starting ester is consumed, after which acidification yields the desired product.
Table 1: Typical Conditions for Hydrolysis of Indole-2-Esters
| Reagents | Solvent System | Temperature | Outcome |
|---|---|---|---|
| LiOH | Dimethoxyethane / H₂O | Elevated | 6-ethynyl-1H-indole-2-carboxylic acid |
This table presents generalized conditions based on the hydrolysis of similar indole-2-esters.
Transesterification Reactions
Transesterification is another key reaction involving the ester functionality, allowing for the conversion of the methyl ester into other alkyl esters. This process is valuable for modifying the steric and electronic properties of the ester group or for introducing specific functionalities. The reaction involves substituting the methyl group of the ester with a different alkyl group from an alcohol.
This equilibrium-driven process is typically catalyzed by either an acid or a base. In acid-catalyzed transesterification, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon for attack by the new alcohol. In base-catalyzed transesterification, the alcohol is deprotonated to form a more nucleophilic alkoxide, which attacks the carbonyl carbon. The use of a large excess of the new alcohol is common to drive the equilibrium toward the desired product. For instance, reacting this compound with ethanol in the presence of a catalytic amount of sodium ethoxide would yield ethyl 6-ethynyl-1H-indole-2-carboxylate. mdpi.com
Table 2: Examples of Transesterification Products
| Reactant Alcohol | Catalyst | Product |
|---|---|---|
| Ethanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) | Ethyl 6-ethynyl-1H-indole-2-carboxylate |
| Isopropanol | Acid (e.g., H₂SO₄) or Base (e.g., NaO-iPr) | Isopropyl 6-ethynyl-1H-indole-2-carboxylate |
This table illustrates potential transesterification reactions for this compound.
Amide Formation and Other Nucleophilic Acyl Substitutions
The conversion of the C2 ester to an amide is one of the most significant transformations for this class of compounds, as the indole-2-carboxamide scaffold is a core component of many biologically active molecules. mdpi.com There are two primary pathways to achieve this:
Via the Carboxylic Acid: The most common route involves first hydrolyzing the methyl ester to 6-ethynyl-1H-indole-2-carboxylic acid, as described in section 3.2.1. The resulting acid is then coupled with a primary or secondary amine using a peptide coupling agent. youtube.com Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like HOBt (Hydroxybenzotriazole), activate the carboxylic acid to facilitate the nucleophilic attack by the amine. asiaresearchnews.com
Direct Aminolysis: It is also possible to directly convert the ester to an amide by heating it with an amine (aminolysis). However, this reaction is often slow and may require high temperatures or the use of a catalyst.
Beyond amide formation, the ester or its corresponding acid chloride can undergo other nucleophilic acyl substitutions. For example, treatment of the corresponding indole-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride would generate the highly reactive acyl chloride intermediate. nih.gov This intermediate can then react with a variety of nucleophiles, including alcohols (to form different esters), amines (to form amides), or carboxylates (to form anhydrides), demonstrating broad synthetic utility. masterorganicchemistry.comnih.gov
Functionalization of the Indole Core
Electrophilic Aromatic Substitution Patterns
The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (SEAr). nih.govwikipedia.org The regioselectivity of this reaction is predominantly governed by the electronic properties of the bicyclic system. The indole nitrogen atom donates electron density into the ring system, with the highest electron density being concentrated at the C3 position. nih.gov Consequently, electrophilic attack occurs almost exclusively at this position. orgsyn.orgnih.gov
While the ethynyl group at C6 is generally considered an activating group and the methyl carboxylate at C2 is a deactivating group, their influence is secondary to the powerful directing effect of the indole nitrogen. Therefore, reactions such as nitration (using HNO₃/H₂SO₄), halogenation (using Br₂ or Cl₂), and Friedel-Crafts acylation or alkylation will overwhelmingly yield C3-substituted products. wikipedia.orgresearchgate.net For example, Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid would be expected to produce methyl 3-acetyl-6-ethynyl-1H-indole-2-carboxylate. nih.gov
N-Alkylation and N-Derivatization
The nitrogen atom of the indole ring is another key site for functionalization. The N-H proton is weakly acidic and can be removed by a suitable base to generate an indolyl anion, which is a potent nucleophile. mdpi.com This anion can then react with various electrophiles in N-alkylation or N-acylation reactions.
N-alkylation is commonly achieved by treating the indole with a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or aqueous potassium hydroxide (KOH) in a suitable solvent like DMF, acetone, or THF, followed by the addition of an alkylating agent (e.g., an alkyl halide like methyl iodide or benzyl (B1604629) bromide). mdpi.commdpi.com It is crucial to select conditions that minimize the competing hydrolysis of the C2 ester. mdpi.com
N-acylation can be performed using similar principles, where the indolyl anion reacts with an acylating agent like an acid chloride or anhydride. nih.gov This introduces an acyl group onto the indole nitrogen, a common strategy in medicinal chemistry to modulate the compound's properties.
Table 3: Conditions for N-Derivatization of Indole-2-Esters
| Reaction Type | Base | Electrophile Example | Solvent | Product Type |
|---|---|---|---|---|
| N-Alkylation | K₂CO₃, DMC | Methyl Iodide | DMF | N-Methyl indole |
| N-Alkylation | aq. KOH | Benzyl Bromide | Acetone | N-Benzyl indole |
This table presents generalized conditions based on the N-derivatization of similar indole-2-esters. mdpi.commdpi.comnih.gov
Metal-Catalyzed C-H Functionalization of the Indole Ring
In recent years, transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of new bonds at otherwise unreactive C-H sites, avoiding the need for pre-functionalized starting materials. The indole ring is an excellent substrate for such reactions.
Palladium catalysis, in particular, has been extensively used for the C-H functionalization of indoles. rug.nl These reactions can be directed to various positions of the indole core. For instance, directed C-H functionalization can achieve arylation, amination, or alkenylation at positions such as C3, C4, or C7, depending on the directing group and reaction conditions. nih.gov While specific studies on this compound are limited, methods developed for other indole-2-carboxylates are applicable. For example, palladium-catalyzed C-H arylation could introduce an aryl group at the C3 position. nih.gov These advanced methods provide efficient and atom-economical routes to novel indole derivatives that would be challenging to synthesize using traditional methods.
Chemo- and Regioselectivity in Multi-Functionalized Systems
The inherent chemical functionalities of this compound—the indole N-H, the C2-ester, and the C6-alkyne—offer multiple avenues for chemical modification. The selective manipulation of these sites is crucial for the strategic development of novel compounds. The interplay between these groups dictates the chemo- and regioselectivity of various reactions, a critical consideration for synthetic chemists.
The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution, typically at the C3 position. However, the presence of an ester at the C2 position deactivates the pyrrole (B145914) ring to some extent, influencing this reactivity. The primary sites for selective derivatization are the indole nitrogen, the terminal alkyne, and to a lesser extent, the ester group.
N-H Functionalization vs. C-Alkyne Reactivity:
A primary consideration in the derivatization of this molecule is the competition between reactions at the indole nitrogen (N-alkylation, N-acylation) and the C6-ethynyl group (e.g., Sonogashira coupling, click chemistry). The outcome is heavily dependent on the reaction conditions, particularly the choice of base, solvent, and electrophile.
Generally, strong bases such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) will deprotonate the indole N-H, forming the corresponding anion. This nucleophilic nitrogen can then react with various electrophiles. For instance, alkyl halides can be used for N-alkylation. The choice of solvent can significantly impact regioselectivity in related heterocyclic systems. In some cases, polar aprotic solvents like dimethylformamide (DMF) can favor N-alkylation over other potential reaction pathways.
Conversely, reactions targeting the ethynyl group, such as the Sonogashira coupling, are typically performed in the presence of a palladium catalyst, a copper(I) co-catalyst, and a mild amine base (e.g., triethylamine or diisopropylethylamine). This base is generally not strong enough to fully deprotonate the indole N-H, thus favoring the reaction at the terminal alkyne. This allows for the selective formation of a new carbon-carbon bond at the C6 position, coupling the indole to various aryl or vinyl halides.
Another important reaction for terminal alkynes is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." These reactions are often carried out under mild, even aqueous, conditions and are generally chemoselective for the alkyne, leaving the N-H and ester groups intact.
Predictive Reactivity and Strategic Considerations:
Based on the principles of indole chemistry, a strategic approach to the derivatization of this compound can be proposed. To achieve selective N-alkylation, one would employ a strong base in an aprotic solvent in the absence of catalysts that activate the alkyne. For selective functionalization of the ethynyl group, palladium-catalyzed cross-coupling reactions or copper-catalyzed click chemistry under standard conditions would be the methods of choice.
The methyl ester at the C2 position is the most stable functional group under many of these conditions. However, it can be hydrolyzed to the corresponding carboxylic acid under strong basic or acidic conditions, or converted to an amide. This transformation would typically be a separate synthetic step, performed after the desired modifications at the N-H or C6 positions have been completed.
The following table outlines the predicted chemo- and regioselective outcomes for key reactions, based on general principles and data from analogous systems.
| Reaction Type | Target Functional Group | Typical Reagents and Conditions | Predicted Major Product | Notes on Selectivity |
| N-Alkylation | Indole N-H | Alkyl halide, NaH, THF | N-alkylated indole | Strong base ensures deprotonation of N-H. The alkyne and ester are generally unreactive under these conditions. |
| Sonogashira Coupling | C6-Ethynyl | Aryl halide, Pd(PPh₃)₄, CuI, Et₃N, THF | C6-alkynylated indole | Mild base and specific catalysts direct the reaction to the terminal alkyne. The N-H and ester remain intact. |
| Azide-Alkyne Cycloaddition (CuAAC) | C6-Ethynyl | Organic azide, CuSO₄, Sodium ascorbate, t-BuOH/H₂O | C6-(1,2,3-triazol-4-yl)indole | Highly chemoselective for the alkyne. Tolerates a wide range of functional groups, including N-H and esters. |
| Ester Hydrolysis | C2-Methyl carboxylate | LiOH, THF/H₂O or HCl, H₂O, heat | Indole-2-carboxylic acid | Requires harsher conditions than N-alkylation or Sonogashira coupling. Can be performed as a subsequent step. |
It is important to emphasize that while these predictions are based on sound chemical principles, the actual experimental outcomes for this compound could present unique nuances. The electronic interplay between the ethynyl and carboxylate groups, transmitted through the indole ring system, may subtly influence the reactivity of each site. Therefore, empirical investigation is essential to fully elucidate the chemo- and regioselective behavior of this versatile molecule. The development of a robust synthetic methodology for the selective derivatization of this compound will undoubtedly open new avenues for the creation of novel and potentially bioactive compounds.
Applications As a Molecular Building Block and Scaffold in Advanced Chemical Research
Construction of Complex Indole-Containing Architectures
The indole (B1671886) ring is a foundational scaffold in a vast number of natural products and pharmaceutically active compounds. mdpi.com The strategic placement of reactive handles on this core, as seen in methyl 6-ethynyl-1H-indole-2-carboxylate, provides chemists with powerful tools for elaborating this privileged structure into more complex, multi-ring systems.
The terminal alkyne of this compound is a key functional group for forging new rings onto the indole framework. The synthesis of fused heterocyclic systems often relies on the cyclization of ortho-substituted anilines, and the ethynyl (B1212043) group provides a reactive site for such transformations. nih.gov Methodologies involving the cyclization of 2-ethynylaniline (B1227618) derivatives, catalyzed by transition metals like copper or palladium, are established routes to indole synthesis itself and can be adapted to build upon an existing indole core. nih.govkanto.com.my
Furthermore, the ethynyl group is a versatile partner in various cross-coupling and cycloaddition reactions. It can participate in:
Sonogashira Coupling: Reaction with aryl or vinyl halides to extend the conjugated system.
[3+2] Cycloadditions: Reaction with azides (as in click chemistry) to form triazole rings.
Annulation Reactions: Intramolecular or intermolecular reactions that build new carbocyclic or heterocyclic rings fused to the benzene (B151609) portion of theindole. An efficient synthetic method to assemble the indole scaffold from an ortho-aminobenzyl-substituted alkynyl-containing conjugated system has been reported, highlighting the utility of alkyne groups in forming indole-based polycycles. nih.gov
These reactions allow the indole scaffold of this compound to be elaborated into larger, more structurally complex polycyclic aromatic systems, which are of interest in materials science and medicinal chemistry. nih.gov
Indole alkaloids represent a large and diverse class of natural products, many of which possess significant biological activities. mdpi.com The total synthesis of these complex molecules requires careful strategic planning, often involving the assembly of a functionalized indole core followed by subsequent elaborations. The indole-2-carboxylate (B1230498) structure is a key synthon for the construction of many indole alkaloids. nih.gov
This compound is a strategically valuable precursor for the synthesis of indole alkaloid analogs due to its dual functionality:
The Indole-2-Carboxylate Moiety: This group can be readily transformed into other functional groups. For instance, it can be reduced to an alcohol, converted to an amide, or serve as a handle for directing C-3 functionalization. nih.gov
The C-6 Ethynyl Group: This group provides a powerful tool for late-stage functionalization. In a synthetic strategy, the main framework of an alkaloid can be constructed, leaving the ethynyl group untouched. This alkyne can then be modified at a late step to introduce diversity, allowing for the rapid generation of a library of alkaloid analogs for structure-activity relationship studies.
While many syntheses of indole alkaloids start from simpler precursors, the use of a pre-functionalized building block like this compound offers an efficient pathway, incorporating a versatile handle for diversification that is compatible with many standard reaction conditions used in complex synthesis. beilstein-journals.org
Design and Synthesis of Molecular Probes and Tools for Mechanistic Studies
In chemical biology, molecular probes are essential tools for visualizing, identifying, and understanding the function of biomolecules in their native environment. The structure of this compound is ideally suited for its application as a versatile chemical probe and scaffold.
The term "click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them perfect for use in complex biological systems. The premier example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins a terminal alkyne with an azide (B81097) to form a stable triazole linkage.
This compound is a quintessential "clickable" molecule because of its terminal ethynyl group. rsc.org This feature allows it to be used as a probe in a two-step labeling strategy:
A biological target of interest (e.g., a protein, nucleic acid, or metabolite) is metabolically or chemically tagged with an azide group.
The alkyne-containing probe, this compound, is then introduced. In the presence of a copper(I) catalyst, it will selectively and covalently "click" onto the azide-modified biomolecule.
This approach allows the indole scaffold to be attached to a target. If the probe itself is further modified (e.g., with a fluorescent dye or a biotin (B1667282) tag for purification), this allows for the visualization or isolation of the target biomolecule. researchgate.net The development of such clickable probes is critical for studying cellular processes with high precision. rsc.org
Beyond direct labeling, a chemical probe can serve as a structural scaffold—a rigid molecular framework to which other functional units can be attached. acs.org The indole ring is considered a "privileged structure" in medicinal chemistry due to its ability to bind to numerous biological targets. beilstein-journals.org However, in this context, the scaffold's role is purely structural, not biological.
This compound serves as an excellent scaffold for several reasons:
Rigidity: The fused bicyclic indole system provides a well-defined and predictable three-dimensional structure.
Modularity: It possesses three distinct points for modification: the indole nitrogen (N-H), the C-2 ester, and the C-6 ethynyl group.
"Clickable" Handle: The ethynyl group allows the entire scaffold to be easily tethered to other molecules, surfaces (like sensor chips or nanoparticles), or large biomolecules using click chemistry.
This allows researchers to construct larger, multi-component tools for investigating biological systems. For example, one could attach a known binding ligand to the indole's nitrogen and a fluorescent reporter to the C-2 ester, using the entire assembly to probe a protein-protein interaction, all while using the C-6 alkyne to immobilize the system on a surface for analysis.
Precursors for Advanced Organic Materials
The unique electronic properties of the indole ring and the reactive nature of the alkyne functional group make this compound a promising precursor for the synthesis of advanced organic materials, such as conductive polymers and functional chromophores.
Indole-based polymers are a class of materials with interesting electroactive and fluorescent properties. rsc.org The ethynyl group on this compound can serve as a monomer unit for polymerization reactions. Specifically, it could be used in acetylene (B1199291) homocoupling reactions (e.g., Glaser coupling) to form polyynes, which are rigid-rod polymers with alternating single and triple bonds known for their potential in molecular electronics. wikipedia.org
Furthermore, the indole nucleus can act as an electron-donor group. When combined with electron-accepting units, indole-based alkynes can form "push-pull" chromophores, which are molecules with strong intramolecular charge-transfer characteristics. acs.org These materials are of significant interest for applications in non-linear optics and organic electronics. Research has shown that the position of substitution on the indole ring, such as at the C-6 position, can significantly influence the electronic properties and conductivity of the resulting polymers. nih.gov Therefore, the specific structure of this compound makes it a tailored monomer for creating functional materials where the indole core contributes to the bulk electronic properties and the ester group could be used for further tuning of solubility or post-polymerization modification.
Data Tables
Table 1: Summary of Applications for this compound
| Application Area | Key Structural Feature(s) | Function/Reaction Type | Resulting Structure/Use |
|---|---|---|---|
| Complex Synthesis | C-6 Ethynyl Group | Cycloaddition, Annulation, Cross-Coupling | Fused Polycyclic Heterocycles |
| Indole-2-carboxylate, C-6 Ethynyl Group | Late-Stage Functionalization | Analogs of Indole Alkaloids | |
| Chemical Biology | C-6 Ethynyl Group | Azide-Alkyne Cycloaddition ("Click" Chemistry) | Labeled Biomolecules, Molecular Probes |
| Indole Scaffold, Multiple Functionalization Sites | Molecular Scaffolding | Multi-component tools for mechanistic studies | |
| Materials Science | C-6 Ethynyl Group, Indole Core | Polymerization (e.g., Glaser Coupling) | Conductive Polymers (Polyynes), Organic Semiconductors |
Synthesis of Eumelanin-Inspired Derivatives
Eumelanin (B1172464), the natural pigment responsible for brown and black coloration in humans, is a complex polymer composed primarily of 5,6-dihydroxyindole (B162784) (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA) monomer units. nih.govrsc.org The photoprotective and semiconducting properties of eumelanin have generated significant interest in creating synthetic analogs for materials science applications. researchgate.net However, the inherent heterogeneity and poor solubility of natural eumelanin make it difficult to study and process. researchgate.net
To overcome these challenges, researchers utilize well-defined small molecule models to mimic the structure and function of the natural pigment. nih.gov In this context, indole derivatives serve as fundamental building blocks. While research often begins with commercially available scaffolds like 5,6-dimethoxy-2-carboxylate ethyl ester (DMICE) to generate DHICA-inspired molecules, the strategic placement of reactive groups like the ethynyl function on the indole core is a key strategy. nih.gov The ethynyl group on compounds such as this compound provides a reactive site for polymerization and functionalization, enabling the controlled synthesis of oligomers and polymers that mimic the extended π-conjugated system of natural eumelanin. researchgate.net This approach allows for the systematic investigation of structure-property relationships in these synthetic materials, which are being explored for applications ranging from organic electronics to bioadhesives. nih.gov
Building Blocks for Optoelectronic Materials (focus on chemical structure)
The intrinsic electronic properties of the indole nucleus, combined with the capacity for extended conjugation offered by the ethynyl group, position this compound as a promising scaffold for optoelectronic materials. Eumelanin-like materials, synthesized from indole precursors, are investigated for their potential in organic electronics and photovoltaics due to their broad-band absorption of ultraviolet and visible radiation. researchgate.net
The chemical structure of this compound is central to its function in this area. The key features include:
The Indole Core: A bicyclic aromatic heterocycle that provides a rigid, planar, and electron-rich foundation.
The Ethynyl Group (-C≡CH): This terminal alkyne is a crucial reactive point. It can undergo a variety of chemical transformations, most notably cross-coupling reactions (like Sonogashira or Glaser coupling), to link multiple indole units together. This process creates polymers with extended π-conjugated systems, which are essential for charge transport in semiconductor devices.
The Methyl Carboxylate Group (-COOCH₃): This group influences the solubility and electronic properties of the molecule and any resulting polymers. It can also serve as a site for further chemical modification.
By polymerizing this building block, researchers can create synthetic polyindoles. researchgate.net The goal is to produce materials that are not only semiconducting but also solution-processable, overcoming a major hurdle associated with the use of natural eumelanin. researchgate.net The ability to create well-defined, N-functionalized synthetic eumelanin-inspired materials opens pathways for their use in novel technological applications. researchgate.net
Exploration in Supramolecular Chemistry
Supramolecular chemistry involves the study of chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The design of host-guest systems, where a larger 'host' molecule encapsulates a smaller 'guest' molecule, is a central theme in this field. nih.gov
The structure of this compound lends itself to exploration in this domain. The aromatic indole ring can participate in π-π stacking interactions, a common feature in molecular recognition and the self-assembly of larger supramolecular structures. The N-H group and the carbonyl oxygen of the ester can act as hydrogen bond donors and acceptors, respectively, providing directionality and stability to molecular assemblies.
While direct, specific examples of this compound in host-guest systems are not extensively documented in leading literature, its structural motifs are highly relevant. Indole derivatives are known components in the design of synthetic receptors for anions and other neutral molecules. The rigid framework and functional groups of this compound make it a candidate for incorporation into larger macrocyclic hosts, such as calixarenes or cyclodextrins, or as a guest molecule to be recognized by a synthetic host. nih.gov The ethynyl group, in particular, offers a vector for covalently linking the indole unit to other molecular scaffolds to build complex, custom-designed hosts for specific guest recognition tasks.
Theoretical and Computational Investigations of Methyl 6 Ethynyl 1h Indole 2 Carboxylate and Its Derivatives
Electronic Structure and Reactivity Predictions (e.g., DFT calculations)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed study of a molecule's electronic structure. DFT calculations are used to determine the distribution of electrons within a molecule, which in turn governs its stability, reactivity, and spectroscopic properties. researchgate.net
For derivatives of methyl 6-ethynyl-1H-indole-2-carboxylate, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are employed to optimize their molecular geometries and investigate their electronic characteristics. dntb.gov.ua Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.netgrowingscience.com
Molecular Electrostatic Potential (MEP) mapping is another valuable output of DFT calculations. It visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other chemical species. researchgate.netsciety.org For instance, in a study of indole (B1671886) hydrazone derivatives, DFT was used to show significant charge transfer from the indole moiety towards a dinitrophenyl hydrazine (B178648) group, which was key to their function as colorimetric sensors. researchgate.net
Table 1: Predicted Quantum Chemical Descriptors for a Hypothetical Methyl Indole Derivative
| Descriptor | Value | Significance |
| HOMO Energy | -6.2 eV | Relates to the ability to donate an electron. |
| LUMO Energy | -1.8 eV | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap | 4.4 eV | Indicates chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
Note: The values in this table are illustrative and would be determined for specific molecules using DFT calculations.
Conformational Analysis and Intramolecular Interactions
The three-dimensional shape of a molecule, or its conformation, is critical to its biological activity. Conformational analysis involves identifying the most stable spatial arrangements of a molecule's atoms. Computational methods can explore the potential energy surface of a molecule to find its low-energy conformers.
For a molecule like this compound, key conformational features would include the orientation of the methyl carboxylate group relative to the indole ring and the potential for rotation around single bonds. Intramolecular interactions, such as hydrogen bonds or van der Waals forces, play a significant role in stabilizing certain conformations. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can reveal these stabilizing interactions by quantifying hyperconjugative effects and charge delocalization between different parts of the molecule. sciety.org
Molecular Docking and Dynamics Simulations for Ligand-Target Systems (purely theoretical modeling of interactions)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). grafiati.com This method is instrumental in structure-based drug design, helping to identify potential drug candidates by simulating their interaction with a biological target. grafiati.comnih.gov For indole derivatives, docking studies have been used to predict their binding affinity and mode of interaction with various protein targets, such as the euchromatin histone lysine (B10760008) methyl transferase (EHMT2), which is implicated in β-thalassemia. nih.govnih.gov
Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-receptor complex. grafiati.com MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding pose and the nature of the interactions. nih.govnih.gov For example, MD simulations can reveal the persistence of hydrogen bonds and hydrophobic interactions between a ligand and the amino acid residues in the active site of a protein. nih.gov
Table 2: Illustrative Molecular Docking Results for an Indole Derivative with a Protein Target
| Parameter | Value | Description |
| Binding Energy (kcal/mol) | -8.5 | A more negative value indicates stronger binding. |
| Interacting Residues | Asp1083, Leu1086 | Amino acids in the protein's active site that form key interactions. nih.gov |
| Types of Interactions | Hydrogen bonds, Hydrophobic interactions | The primary forces holding the ligand in the binding pocket. nih.gov |
Note: This table provides a hypothetical example of typical outputs from a molecular docking study.
Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis, IR) for Structure Verification
Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to verify its structure. sciety.org
Infrared (IR) Spectroscopy: Theoretical vibrational frequency calculations can predict the positions and intensities of bands in an IR spectrum. For instance, a characteristic peak for the C=O stretch in the methyl carboxylate group would be expected around 1744 cm⁻¹. researchgate.net
UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of molecules. sciety.org The calculations can identify the specific electronic transitions (e.g., π to π*) responsible for the observed absorption bands. sciety.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: While more computationally intensive, it is possible to predict NMR chemical shifts. These predictions can be invaluable in assigning the signals in an experimental NMR spectrum to specific atoms in the molecule.
In a study on indole hydrazones, TD-DFT calculations showed a bathochromic (red) shift in the maximum absorption wavelength upon deprotonation, which was a key aspect of their sensing mechanism. researchgate.net
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, and calculate activation energies. This information provides a detailed understanding of how a reaction proceeds.
For the synthesis of this compound and its derivatives, computational methods can be used to study the mechanisms of key steps, such as the formation of the indole ring or the introduction of the ethynyl (B1212043) group. For example, in the context of Diels-Alder reactions, DFT has been used to study the regio- and stereoselectivity of the cycloaddition. researchgate.net Similarly, computational studies can shed light on the role of catalysts and the effect of substituents on the reaction pathway.
Advanced Methodologies for Structural Elucidation and Mechanistic Characterization in Research Contexts
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For methyl 6-ethynyl-1H-indole-2-carboxylate, both ¹H and ¹³C NMR would provide a detailed map of the molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct protons and their connectivity. The indole (B1671886) N-H proton is expected to appear as a broad singlet at a downfield chemical shift, typically above 8.0 ppm. The protons on the aromatic core of the indole would appear in the aromatic region (around 7.0-8.0 ppm), with their specific shifts and coupling patterns determined by the substitution pattern. The ethynyl (B1212043) proton (-C≡C-H) would resonate as a singlet around 3.0-3.5 ppm. The methyl ester protons (-OCH₃) would also be a sharp singlet, typically found around 3.9 ppm. mdpi.com
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. mdpi.com The carbonyl carbon of the ester group would be observed significantly downfield (around 160-170 ppm). The carbons of the indole ring would appear in the 100-140 ppm range, while the two sp-hybridized carbons of the ethynyl group would resonate between 70 and 90 ppm. The methyl carbon of the ester would be the most upfield signal, typically around 50-55 ppm. mdpi.com Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be employed to establish the connectivity between protons and carbons, confirming the final structural assignment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical shifts for indole derivatives. mdpi.comchemicalbook.comchemicalbook.com
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-H | > 8.0 (broad singlet) | - |
| Indole Aromatic C-H | 7.0 - 8.0 | 100 - 140 |
| Ethynyl C-H | ~3.0 - 3.5 (singlet) | ~70 - 90 |
| Methyl C-H (Ester) | ~3.9 (singlet) | ~51 - 53 |
| Carbonyl C=O | - | ~166 |
| Indole Quaternary C | - | 100 - 140 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is critical for determining the exact molecular weight and elemental composition of a compound. mdpi.com For this compound (C₁₂H₉NO₂), HRMS would provide a high-precision mass measurement of the molecular ion, typically observed as the protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺. mdpi.comuni.lu
The measured mass can be used to confirm the molecular formula with a high degree of confidence. For C₁₂H₉NO₂, the predicted monoisotopic mass is 199.06332 Da. uni.lu Fragmentation analysis (MS/MS) would reveal characteristic losses, such as the loss of the methoxy (B1213986) group (-OCH₃) or the entire methyl ester group (-COOCH₃), providing further structural confirmation. The stability of the indole ring means it would likely remain intact as a major fragment.
**Table 2: Predicted HRMS Adducts for this compound (C₁₂H₉NO₂) ** Data predicted based on the molecular formula. uni.lu
| Adduct | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | C₁₂H₁₀NO₂⁺ | 200.07060 |
| [M+Na]⁺ | C₁₂H₉NNaO₂⁺ | 222.05254 |
| [M-H]⁻ | C₁₂H₈NO₂⁻ | 198.05604 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show several characteristic absorption bands. A sharp peak around 3300 cm⁻¹ would correspond to the stretching vibration of the terminal alkyne C-H bond. The N-H stretch of the indole ring would appear as a broader band in the same region, around 3400-3300 cm⁻¹. rsc.orgmdpi.com The C≡C triple bond stretch gives a weak but sharp absorption around 2100-2150 cm⁻¹. A very strong and prominent band would be observed for the C=O stretch of the ester group, typically in the range of 1720-1700 cm⁻¹. rsc.org Additional bands in the fingerprint region (below 1500 cm⁻¹) would correspond to C-O, C-N, and C-C bond vibrations and aromatic ring bending modes. nist.govchemicalbook.com
Raman Spectroscopy: While IR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. For this reason, the symmetric and non-polar C≡C triple bond, which gives a weak signal in the IR spectrum, would be expected to produce a strong and sharp signal in the Raman spectrum, providing complementary information.
Table 3: Key Expected IR Absorption Bands for this compound Wavenumbers are approximate and based on data for related indole compounds. rsc.orgmdpi.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Indole N-H | Stretch | 3400 - 3300 | Medium-Broad |
| Ethynyl C-H | Stretch | ~3300 | Sharp, Medium |
| Ethynyl C≡C | Stretch | 2150 - 2100 | Weak-Medium |
| Ester C=O | Stretch | 1720 - 1700 | Strong |
| Aromatic C=C | Stretch | 1620 - 1580 | Medium |
X-ray Crystallography for Solid-State Structural Determination of Derivatives
Table 4: Example Crystallographic Data for a Related Compound (Ethyl 1H-indole-2-carboxylate) This table illustrates the type of data obtained from an X-ray crystallography study. nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1343 (4) |
| b (Å) | 5.8641 (2) |
| c (Å) | 16.7171 (6) |
| β (°) | 104.205 (2) |
| Volume (ų) | 962.48 (6) |
| Z (molecules/unit cell) | 4 |
Advanced Spectroscopic Techniques for Investigating Molecular Interactions
To understand how this compound might interact with other molecules, such as biological targets, several advanced spectroscopic methods can be utilized.
2D NMR Spectroscopy: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can detect through-space interactions between protons that are close to each other, which is crucial for determining the molecule's conformation in solution and for identifying binding interfaces when complexed with another molecule.
Titration Studies: By monitoring changes in the NMR, UV-Vis, or fluorescence spectrum of the compound upon the incremental addition of a binding partner, one can study binding events. A shift in a proton's chemical shift in an NMR titration, or a change in absorbance or fluorescence intensity, can indicate a direct interaction and can be used to calculate binding affinities.
FT-IR for Hydrogen Bonding: Changes in the position and shape of the N-H and C=O stretching bands in the IR spectrum can provide strong evidence for hydrogen bonding interactions. mdpi.com For example, the formation of a hydrogen bond typically causes the N-H stretching frequency to decrease (red-shift) and the band to broaden.
These advanced methods, building upon the foundational data from NMR, MS, and IR, are essential for moving from simple structural confirmation to a deeper understanding of the molecule's behavior and potential function in a research context.
Future Directions and Emerging Research Avenues
Development of Novel and Efficient Synthetic Routes
The synthesis of the indole (B1671886) nucleus is a cornerstone of heterocyclic chemistry, with numerous named reactions providing access to this privileged scaffold. rsc.org Future research on methyl 6-ethynyl-1H-indole-2-carboxylate will likely focus on optimizing existing synthetic strategies and developing new, more efficient methods.
A primary area for exploration is the application of palladium-catalyzed reactions, such as the Sonogashira cross-coupling, which is a powerful tool for the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp2-hybridized carbons of aryl halides. mdpi.com One potential route could involve the Sonogashira coupling of a suitably protected 6-halo-1H-indole-2-carboxylate with a protected acetylene (B1199291) equivalent, followed by deprotection. Microwave-assisted one-pot, three-component coupling reactions, which combine Sonogashira coupling with subsequent cyclization, offer a promising avenue for rapid and efficient synthesis of polysubstituted indoles and could be adapted for this specific target. nih.gov
Furthermore, the development of copper-catalyzed or even metal-free synthetic protocols would offer greener and more cost-effective alternatives. Research into one-pot syntheses starting from readily available precursors, such as 2-bromoanilides, via consecutive palladium-catalyzed Sonogashira coupling, amidopalladation, and reductive elimination, could provide a regiospecific and efficient route to 2,3-disubstituted indoles, a strategy that could be tailored for the synthesis of the target molecule. acs.org
| Synthetic Strategy | Key Features | Potential Advantages |
| Sonogashira Coupling | Palladium-catalyzed cross-coupling of a 6-halo-indole precursor with a terminal alkyne. mdpi.com | High efficiency, good functional group tolerance. |
| Microwave-Assisted One-Pot Synthesis | Combines Sonogashira coupling and cyclization in a single operation. nih.gov | Reduced reaction times, increased yields. |
| Copper-Catalyzed Synthesis | Utilizes copper catalysts for the coupling and cyclization steps. mdpi.com | Lower cost, reduced toxicity compared to palladium. |
| Metal-Free Synthesis | Avoids the use of transition metal catalysts. | Environmentally friendly, cost-effective. |
| Consecutive Pd-Catalyzed Reactions | One-pot synthesis from 2-bromoanilides involving multiple catalytic steps. acs.org | High regiospecificity, access to highly substituted indoles. |
Expansion of Derivatization Strategies to Novel Functionalities
The terminal alkyne functionality of this compound is a gateway to a vast array of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Future research will undoubtedly focus on exploiting the reactivity of the ethynyl (B1212043) group. Classic alkyne reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" can be employed to attach various moieties, including carbohydrates, peptides, and fluorescent tags. This would enable the creation of novel bioconjugates and molecular probes.
Furthermore, the alkyne can serve as a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, Sonogashira coupling with a variety of aryl or vinyl halides can introduce further aromatic or unsaturated substituents. nih.gov The alkyne can also undergo hydration to form a methyl ketone, or be reduced to the corresponding alkene or alkane, providing access to a range of saturated and unsaturated derivatives. The N-H of the indole ring also presents an opportunity for functionalization, for example, through alkylation or arylation, to modulate the electronic properties and biological activity of the molecule. nih.gov
| Derivatization Reaction | Reagents/Conditions | Resulting Functionality |
| Click Chemistry (CuAAC) | Azide (B81097), Copper(I) catalyst | 1,2,3-Triazole |
| Sonogashira Coupling | Aryl/Vinyl Halide, Pd/Cu catalyst | Substituted Alkyne |
| Hydration | H₂O, Acid or Metal catalyst | Methyl Ketone |
| Hydrogenation | H₂, Metal catalyst (e.g., Pt/C) | Alkene or Alkane nih.gov |
| N-Alkylation/Arylation | Alkyl/Aryl Halide, Base | N-Substituted Indole |
Exploration of Unique Catalytic Systems for Transformations
The development of novel catalytic systems will be crucial for unlocking the full synthetic potential of this compound. While palladium catalysis is well-established, there is a growing interest in exploring other transition metals and even metal-free catalytic systems to achieve unique reactivity and selectivity.
Gold-catalyzed cyclizations of alkyne-containing precursors have emerged as a powerful method for the synthesis of various heterocyclic compounds, including indoles. rsc.org The application of gold catalysts to promote intramolecular reactions of derivatives of this compound could lead to the formation of novel fused ring systems. Cooperative catalysis, combining a transition metal like gold with another catalyst, such as a Lewis acid like Zn(II), can offer enhanced reactivity and selectivity. rsc.org
Furthermore, the field of electrochemistry offers a green and powerful tool for organic synthesis. Electrochemical methods can be used to generate reactive intermediates, such as N-radicals, which can participate in cyclization reactions to form indoles and other N-heterocycles. rsc.org Exploring the electrochemical transformations of this compound could open up new pathways for its derivatization and functionalization.
Integration into Macrocyclic and Polymeric Architectures
The bifunctional nature of this compound, with its polymerizable alkyne group and the indole core capable of participating in various coupling reactions, makes it an attractive monomer for the synthesis of novel macrocycles and polymers.
Indole-containing macrocycles have shown interesting properties as host molecules and in supramolecular chemistry. rsc.org The ethynyl group of this compound can be utilized in cyclooligomerization reactions or in combination with other bifunctional monomers to construct well-defined macrocyclic structures.
In the realm of polymer chemistry, indole-based polymers are gaining attention for their potential applications in organic electronics and as functional materials. ajchem-a.comrsc.org The polymerization of this compound, either through alkyne polymerization methods or by incorporating it into copolymers with other monomers, could lead to the development of new materials with interesting thermal, optical, and electronic properties. nih.gov
Synergistic Approaches Combining Synthesis, Computation, and Advanced Characterization
A holistic approach that integrates synthetic chemistry with computational modeling and advanced characterization techniques will be essential for accelerating the discovery and development of new derivatives and applications of this compound.
Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. nih.govmdpi.com Molecular docking simulations can be used to predict the binding affinity of new compounds to biological targets, guiding the design of new drug candidates. nih.gov
Advanced characterization techniques are indispensable for the unambiguous identification and structural elucidation of new compounds. Techniques such as 2D NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography will be crucial for confirming the structures of novel derivatives. nih.govmdpi.com Spectroscopic methods like fluorescence spectroscopy can be used to investigate the photophysical properties of new materials. researchgate.net
By combining these synergistic approaches, researchers can rationally design new molecules with desired properties, efficiently synthesize them, and thoroughly characterize their structure and function, paving the way for the development of new technologies based on the versatile this compound scaffold.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl 6-ethynyl-1H-indole-2-carboxylate, and how are reaction conditions optimized for yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of indole precursors followed by functionalization of the 6-position with an ethynyl group. Key steps include:
- Precursor preparation : Starting from substituted indole carboxylates (e.g., halogenated intermediates) .
- Ethynylation : Sonogashira coupling or direct alkyne introduction under palladium catalysis .
- Optimization : Parameters such as temperature (60–100°C), catalyst loading (e.g., Pd(PPh₃)₄, 5 mol%), and solvent (DMF or THF) significantly impact yield. Continuous flow reactors can enhance efficiency by reducing side reactions .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms the ethynyl group (δ ~2.5–3.5 ppm for protons, ~70–90 ppm for carbons) and ester functionality (δ ~3.8–4.0 ppm for OCH₃) .
- HPLC : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) assess purity (>95%) and detect byproducts .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₂H₉NO₂) .
Advanced Research Questions
Q. How can X-ray crystallography data be analyzed using programs like SHELX and ORTEP to determine molecular structure and packing interactions?
- Methodological Answer :
- Data Collection : Single-crystal diffraction (Mo-Kα radiation) generates .hkl files. SHELXD (in SHELX suite) solves initial phases via dual-space methods .
- Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy. Hydrogen bonding (e.g., C–H···π, Cl···π) and torsion angles (e.g., indole vs. substituent planes) are analyzed using ORTEP-3 for visualization .
- Validation : Check R-factor convergence (<0.05) and ADP (atomic displacement parameter) consistency. For example, intermolecular interactions in methyl 6-ethynyl derivatives may resemble those in ethyl 6-chloroindole-2-carboxylate, where Cl···π interactions stabilize crystal packing .
Q. What strategies are employed to functionalize the ethynyl group for further derivatization in medicinal chemistry?
- Methodological Answer :
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties for bioactivity screening .
- Cross-Coupling : Suzuki-Miyaura or Heck reactions with aryl halides extend conjugation for photophysical studies .
- Oxidation/Reduction : Ethynyl to ketone (via Hg²⁺/H⁺) or hydrogenation to ethyl (Pd/C, H₂) modifies electronic properties .
- Table : Functionalization Examples
| Reaction Type | Reagents/Conditions | Product Application |
|---|---|---|
| CuAAC | NaN₃, CuSO₄, ascorbate | Triazole-linked probes |
| Sonogashira | Aryl iodide, Pd(PPh₃)₄ | Extended π-systems |
Q. How can researchers resolve discrepancies in reported crystallographic data (e.g., bond angles, packing motifs) for structurally related indole derivatives?
- Methodological Answer :
- Comparative Analysis : Overlay CIF files (e.g., from CSD or PubChem) to assess geometric variations. For example, indole-tolyl dihedral angles range from 58° to 87° depending on steric/electronic effects .
- DFT Calculations : Gaussian or ORCA software models ideal geometries, identifying outliers due to crystal packing forces .
- Validation Tools : PLATON checks for missed symmetry or twinning. RIGUI (in Olex2) validates hydrogen-bond networks .
Safety and Procedural Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coats, and safety goggles mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods during synthesis to avoid inhaling volatile reagents (e.g., DMF, THF) .
- Waste Disposal : Segregate halogenated byproducts (e.g., from Sonogashira reactions) for licensed hazardous waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
